molecular formula C7H6ClN5 B3008350 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine CAS No. 39889-76-4

1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine

Cat. No.: B3008350
CAS No.: 39889-76-4
M. Wt: 195.61
InChI Key: ODJAMMJWPPTQSR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group at the 1-position and an amine group at the 5-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

1-(4-chlorophenyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-5-1-3-6(4-2-5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJAMMJWPPTQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879052
Record name TETRAZOLE,5-AMINO-1-(4-CHLOROPHENYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine typically involves the reaction of 4-chlorophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    Research has indicated that tetrazole derivatives exhibit significant anticancer properties. For example, compounds similar to 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine have shown promising results against various human cancer cell lines. In particular, studies have demonstrated that certain tetrazole derivatives can inhibit cell proliferation in ovarian carcinoma and breast adenocarcinoma with IC50 values below 1 μM .
  • Anticonvulsant Properties
    The compound has been investigated for its anticonvulsant activity. In studies where various tetrazole derivatives were synthesized and tested, some showed protective effects against seizures induced by pentylenetetrazole in animal models. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .
  • Antimicrobial Activity
    Tetrazole compounds have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Agricultural Applications

  • Pesticide Development
    The unique chemical structure of tetrazoles allows them to be explored as potential pesticide agents. Their ability to disrupt biological processes in pests can lead to the development of effective agricultural chemicals that minimize crop damage while being environmentally friendly .

Material Science Applications

  • Synthesis of Functional Materials
    The incorporation of tetrazole moieties into polymer matrices has been studied for creating materials with enhanced properties such as thermal stability and mechanical strength. These materials can be utilized in various industrial applications ranging from coatings to composites .

Case Study 1: Anticancer Activity of Tetrazole Derivatives

A study conducted on a series of tetrazole derivatives revealed that this compound exhibited selective cytotoxicity against ovarian cancer cell lines. The study utilized a range of assays to evaluate cell viability and proliferation, establishing a correlation between structural modifications and biological activity.

CompoundCancer Cell LineIC50 (µM)
This compoundOVCAR-30.27
Similar DerivativeMCF-7< 1

Case Study 2: Anticonvulsant Testing

In another investigation focused on anticonvulsant properties, a series of tetrazole derivatives were synthesized and tested against induced seizures in mice. The results indicated that certain compounds provided significant protection compared to the control drug diazepam.

CompoundED50 (mg/Kg)Comparison with Diazepam
3-amino-tetrazole derivative1.4Comparable (ED50 = 1.2)

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

A. Structural Variations and Electronic Effects

  • Halogen Substitution : The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to the 4-fluorophenylmethyl analog (CID 79506593). This difference may influence π-π stacking or hydrophobic interactions with biological targets .
  • Hybrid Scaffolds : Compounds like J84 (pyrazole-tetrazole hybrid) and oxazole derivatives (EN300-263328) demonstrate that fused or substituted heterocycles can diversify binding modes. For example, J84’s pyrazole ring may engage in additional hydrogen bonding .

Biological Activity

1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine (CAS Number: 39889-76-4) is a tetrazole derivative with notable pharmacological potential. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The following sections detail the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7H6ClN5
  • Molecular Weight : 195.61 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-1H-tetrazol-5-amine
  • Physical Form : Solid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to 1-(4-chlorophenyl)-1H-tetrazol-5-amine have shown significant activity against various bacterial strains. A comparative analysis indicated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming established antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Activity Against
1-(4-Chlorophenyl)-1H-tetrazol-5-amine0.25 - 4Gram-positive and Gram-negative bacteria
Ciprofloxacin2 - 16Various bacterial strains

Anticancer Activity

The anticancer potential of 1-(4-chlorophenyl)-1H-tetrazol-5-amine has been evaluated in vitro against several cancer cell lines. Studies have demonstrated that this compound exhibits cytotoxic effects comparable to standard chemotherapeutics such as doxorubicin.

Cell LineIC50 (µM)Comparison to Doxorubicin
HCT-1165.0Less potent
MCF-76.0Comparable
MDA-MB-2317.0Significantly less potent

The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl group is crucial for enhancing cytotoxicity .

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, tetrazole derivatives have been investigated for anticonvulsant activity. Compounds structurally related to 1-(4-chlorophenyl)-1H-tetrazol-5-amine demonstrated significant efficacy in reducing seizure activity in animal models.

Study on Antimicrobial Efficacy

A recent study synthesized several tetrazole derivatives, including 1-(4-chlorophenyl)-1H-tetrazol-5-amine, and evaluated their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity with an MIC of approximately 2 µg/mL against S. aureus .

Evaluation of Anticancer Properties

In a comparative study involving various cancer cell lines, researchers found that the tetrazole derivative induced apoptosis in MCF-7 cells through activation of caspase pathways. The compound's IC50 value was determined to be significantly lower than that of other tested agents, suggesting its potential as a lead compound in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with nitriles or via nucleophilic substitution of halogenated precursors. For example:

  • Hydrazine-aryl nitrile cyclization : Reacting 4-chlorobenzonitrile with sodium azide and ammonium chloride under reflux in DMF or water .
  • Microwave-assisted synthesis : Evidence from analogous triazole compounds shows microwave irradiation reduces reaction time (from hours to minutes) and improves yields (e.g., 75% → 92%) by enhancing reaction kinetics .
  • Base-mediated substitution : Using NaOH or K₂CO₃ to deprotonate intermediates, facilitating aryl-thioether or amine bond formation .

Key Variables : Temperature (80–120°C), solvent polarity (DMF > water), and catalyst (e.g., CuI for azide-alkyne cycloadditions). Lower yields (<50%) are observed with impure reagents or insufficient heating .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this tetrazole derivative?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.4–8.0 ppm confirm the 4-chlorophenyl group. The tetrazole NH proton appears as a broad singlet (~δ 10–12 ppm) .
    • ¹³C NMR : The tetrazole ring carbons resonate at δ 145–155 ppm, while the aryl carbons show signals at δ 120–135 ppm .
  • X-ray Crystallography : Resolves planar geometry of the tetrazole ring (bond angles ~105–110°) and dihedral angles between the aryl and tetrazole groups (e.g., 2.3° in analogous structures) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₇H₆ClN₅: 212.03 g/mol) .

Advanced: How can computational chemistry optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict transition states and activation energies for cyclization steps. For example, identifying optimal proton transfer pathways in tetrazole formation .
  • Solvent Effects : COSMO-RS simulations guide solvent selection (e.g., DMF vs. ethanol) by modeling solvation free energies .
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates potential bioactivity by simulating binding to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes .

Case Study : ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error synthesis, cutting development time by 40% .

Advanced: What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions?

Methodological Answer:
Discrepancies in reactivity (e.g., competing sulfoxide vs. sulfone formation) arise from:

  • Electronic Effects : Electron-withdrawing Cl on the aryl ring slows nucleophilic attack at the tetrazole C5 position .
  • Steric Hindrance : Bulky substituents near the reaction site reduce accessibility, favoring side reactions (e.g., dimerization) .
  • pH Dependency : Basic conditions (pH >10) deprotonate the tetrazole NH, enhancing nucleophilicity but risking ring opening .

Resolution : Use kinetic studies (UV-Vis monitoring) and LC-MS to track intermediates. For example, identifying transient thiyl radicals in oxidation reactions .

Advanced: How can researchers design biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Biofilm Inhibition : Crystal violet staining quantifies biofilm reduction at sub-MIC concentrations .
  • Enzyme Inhibition :
    • COX-2 Assay : Measure prostaglandin E₂ production via ELISA in LPS-induced macrophages .
    • Kinase Profiling : Use radiometric assays (³³P-ATP) to screen kinase inhibition (e.g., EGFR, VEGFR2) .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells determine IC₅₀ values .

Advanced: What strategies resolve discrepancies in reported solubility and stability data?

Methodological Answer:

  • Solubility :
    • pH-Dependent Studies : Measure solubility in buffers (pH 1–10) using HPLC-UV. Analogous compounds show higher solubility in acidic media (e.g., 18.1 µg/mL at pH 7.4) .
    • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing biological targets .
  • Stability :
    • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor degradation products via LC-MS .
    • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Advanced: How is this compound utilized in designing pharmacophores or metal-organic frameworks (MOFs)?

Methodological Answer:

  • Pharmacophore Modeling :
    • The tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability. Map electrostatic potentials (MEPs) to identify H-bond donors/acceptors .
  • MOF Synthesis :
    • Coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) via tetrazole N atoms. For example, Zn-based MOFs show enhanced CO₂ adsorption (BET surface area >1000 m²/g) .
    • Applications : Catalysis (Knoevenagel condensation) or drug delivery (encapsulation of 5-FU) .

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